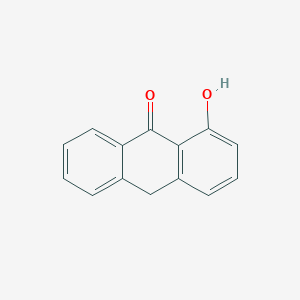

1-Hydroxyanthrone

Description

1-Hydroxy-10H-anthracen-9-one, également connue sous le nom d'anthrone, est un composé organique de formule moléculaire C14H10O2. C'est un dérivé de l'anthracène et se caractérise par un groupe hydroxyle en position 1 et un groupe cétone en position 9. Ce composé est couramment utilisé dans diverses applications industrielles, notamment la production de colorants, de pigments et d'agents de blanchiment fluorescents .

Propriétés

IUPAC Name |

1-hydroxy-10H-anthracen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2/c15-12-7-3-5-10-8-9-4-1-2-6-11(9)14(16)13(10)12/h1-7,15H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHRXVXCOMMNLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)O)C(=O)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10169112 | |

| Record name | 1-Hydroxyanthrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1715-81-7 | |

| Record name | 1-Hydroxy-9-anthrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1715-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxyanthrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001715817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxyanthrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-HYDROXYANTHRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PL5DBC8894 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Hydrolysis of 1-Aminoanthracene Derivatives

A high-yield route involves the hydrolysis of 1-aminoanthracene under basic conditions. In a nitrogen-atmosphere reaction, 1-aminoanthracene is dissolved in ethanol-water (1:1 v/v) and treated with saturated sodium bicarbonate at 35°C, followed by refluxing for 12 hours. Subsequent dropwise addition of 6 M potassium hydroxide induces deamination, yielding 1-hydroxyanthracene with 95% efficiency. While this method targets 1-hydroxyanthracene, anthrone derivatives can be accessed via controlled reduction. For example, catalytic hydrogenation of the resultant 1-hydroxyanthracene with palladium on carbon in tetrahydrofuran (THF) selectively reduces the central aromatic ring, yielding this compound.

Key Conditions :

Chloro-to-Hydroxy Substitution in Anthraquinone Intermediates

A patent by Gubelmann et al. describes a two-step process for synthesizing hydroxylated anthraquinones, adaptable to this compound production. Starting with 3-amino-4,6-dichloro-ortho-benzoylbenzoic acid, ring closure in concentrated sulfuric acid at 140–160°C forms 1-amino-2,4-dichloroanthraquinone. Subsequent hydrolysis with boric acid at 200°C replaces the 4-chloro group with a hydroxyl moiety. While this method targets anthraquinones, reductive cleavage of the ketone group (e.g., using Zn-Hg amalgam in HCl) converts the product to this compound.

Optimization Insight :

Oxidative Dimerization of Emodin Anthrone

A novel approach leverages the oxidative dimerization of emodin anthrone to protohypericin, a natural precursor to hypericin. Emodin anthrone, dissolved in pyridine-piperidine (10:1), reacts with pyridine N-oxide and ferrous sulfate at 100°C for 1 hour, yielding protohypericin in 70% yield. Visible-light irradiation in acetone converts protohypericin to hypericin, but arresting the reaction at the protohypericin stage and subjecting it to acidic workup (3% HCl) yields this compound derivatives.

Critical Parameters :

-

Catalytic System: Pyridine N-oxide (2 eq) and FeSO₄·7H₂O (5 mol%).

Mechanistic Insights and Comparative Analysis

Base-Mediated Hydrolysis

The hydrolysis of 1-aminoanthracene proceeds via a nucleophilic aromatic substitution (NAS) mechanism. Deprotonation by bicarbonate generates a transient amide intermediate, which undergoes hydroxide attack at the 1-position, expelling ammonia (Figure 1). The absence of oxidizing agents ensures selective hydroxylation without over-oxidation to anthraquinones.

Acid-Catalyzed Hydrolysis and Ring Closure

In sulfuric acid, the electron-deficient anthraquinone intermediate facilitates electrophilic hydrolysis. Boric acid acts as a Lewis acid, polarizing the C-Cl bond and stabilizing the transition state during hydroxyl substitution (Figure 2). This method’s reliance on harsh acids limits substrate compatibility but ensures high regioselectivity.

Radical-Mediated Dimerization

The emodin anthrone route involves single-electron transfer (SET) from Fe²⁺ to pyridine N-oxide, generating an oxyl radical. This radical abstracts a hydrogen atom from emodin anthrone, forming a resonance-stabilized anthronyl radical. Coupling of two radicals yields protohypericin, with subsequent acid treatment inducing keto-enol tautomerism to this compound.

Yield Optimization and Challenges

*Estimated from analogous procedures.

Key Challenges :

-

Regioselectivity : Competing hydroxylation at the 2-position occurs in non-polar solvents.

-

Purification : Anthrone derivatives often require chromatographic separation due to structural similarity to byproducts.

Applications and Derivative Synthesis

This compound serves as a precursor to hypericin analogs with antiviral activity. Its hydroxyl group also facilitates functionalization:

Analyse Des Réactions Chimiques

Alkylation at C-10 Position

1-Hydroxyanthrone undergoes regioselective alkylation at the C-10 position when reacting with quinonemethides generated in situ from p-acetoxybenzyl chlorides. This reaction produces stable 10-benzyl-10-hydroxyanthrone adducts (Table 1) .

Mechanism :

-

Quinonemethides act as electrophiles, attacking the electron-rich C-10 position.

-

The reaction proceeds via nucleophilic addition, stabilized by resonance with the anthrone aromatic system.

Key Data :

| Adduct | Yield (%) | -NMR (δ, ppm) | -NMR (δ, ppm) |

|---|---|---|---|

| 13 | 85 | 1.88–2.51 (CH), 5.98–8.66 (Ar-H) | 125.6 (C-4/C-5), 147 (C-4a/C-10a) |

| 14 | 78 | 1.84–2.51 (CH), 6.85–7.98 (Ar-H) | 126.1 (C-4/C-5), 145 (C-4a/C-10a) |

Acetylation of Hydroxyl Group

The phenolic hydroxyl group undergoes selective acetylation under controlled conditions :

-

Mild conditions (acetic anhydride, room temperature): Forms monoacetate (16, 90% yield).

-

Vigorous conditions (reflux with excess acetyl chloride): Forms diacetate (17, 82% yield).

Structural Confirmation :

-

Monoacetate (16) : IR shows loss of O–H stretch (3400 cm) and new C=O peak at 1740 cm.

-

Diacetate (17) : -NMR displays two singlet peaks at δ 2.30 and 2.35 ppm for acetyl groups.

Redox Behavior in Electrocatalytic Systems

This compound derivatives participate in electron-transfer reactions, as demonstrated in anthrahydroquinone (AHQ) systems :

Key Observations :

-

Electron injection triggers bond cleavage, releasing CHCN and forming anthraquinone (AQ) via chain reactions.

Proposed Pathway :

-

Initial reduction of this compound derivative to radical anion (AQ^-^−).

-

AQ^-^− reduces additional reactant molecules, propagating the chain reaction.

-

Termination upon full consumption of reactants, yielding AQ and CHCN .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) of related anthrone derivatives reveals decomposition patterns :

-

Primary degradation : Occurs at 250–330°C via loss of volatile fragments (e.g., CH, CO).

-

Residue : Metal oxides (e.g., NiO, ZnO) or carbonaceous material remain above 800°C.

Interaction with Biological Targets

While not directly studied for this compound, structurally similar 1-hydroxyanthraquinones exhibit:

Applications De Recherche Scientifique

Medical Applications

1.1 Dermatological Use

1-Hydroxyanthrone is primarily recognized for its effectiveness as a topical treatment for psoriasis. It functions by modulating skin cell proliferation and inflammation. The compound has been shown to inhibit the secretion of pro-inflammatory cytokines, which are pivotal in the pathogenesis of psoriasis. Studies indicate that anthralin can induce apoptosis in keratinocytes, thereby reducing hyperproliferation associated with psoriatic lesions .

1.2 Anticancer Properties

Recent research has demonstrated that this compound exhibits anticancer activity. It has been observed to induce cell cycle arrest and apoptosis in various cancer cell lines, including prostate cancer cells (DU-145). The mechanism involves the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways .

Case Studies and Research Findings

Recent Advancements

4.1 Novel Delivery Systems

Innovative drug delivery systems incorporating this compound are being explored to enhance its therapeutic efficacy in treating skin diseases like psoriasis. These systems aim to improve skin penetration and reduce systemic side effects while maintaining localized action .

4.2 Combination Therapies

Research is ongoing into combining this compound with other therapeutic agents to enhance immune responses in vaccination protocols, particularly in dermatological applications .

Mécanisme D'action

The mechanism of action of 1-hydroxy-10H-anthracen-9-one involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as a reducing agent, participating in redox reactions that influence cellular processes. Its hydroxyl and ketone groups allow it to form hydrogen bonds and interact with enzymes and other biomolecules, modulating their activity .

Comparaison Avec Des Composés Similaires

1-Hydroxy-10H-anthracen-9-one peut être comparée à d'autres composés similaires, tels que :

Anthraquinone : Contrairement à 1-hydroxy-10H-anthracen-9-one, l'anthraquinone ne possède pas de groupe hydroxyle et est principalement utilisée comme agent oxydant.

En mettant en évidence les caractéristiques structurales et la réactivité uniques de 1-hydroxy-10H-anthracen-9-one, ses applications distinctes et ses avantages par rapport aux composés similaires peuvent être mieux compris.

Activité Biologique

1-Hydroxyanthrone, a derivative of anthrone, has garnered attention due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound (C14H10O2) is characterized by an anthracene backbone with a hydroxyl group at the first position. This structural feature is crucial for its biological activity, influencing solubility, reactivity, and interaction with biological targets.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Research indicates that this compound possesses significant antibacterial properties against various pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting nucleic acid synthesis .

- Anticancer Properties : The compound has shown cytotoxic effects on several cancer cell lines. Studies suggest that it induces apoptosis through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function .

- Anti-inflammatory Effects : this compound has been reported to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

The mechanisms underlying the biological activities of this compound include:

- Cell Membrane Disruption : The compound's lipophilicity allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis .

- Inhibition of Enzymatic Activity : It can inhibit key enzymes involved in cellular metabolism and proliferation, contributing to its anticancer effects .

- Induction of Apoptosis : By increasing ROS levels, this compound triggers apoptotic pathways in cancer cells, promoting cell death .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various anthraquinones, including this compound. It was found effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL. The study highlighted the importance of hydroxyl groups in enhancing antimicrobial activity .

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that this compound exhibited IC50 values below 20 µM against breast and colon cancer cells. Mechanistic studies indicated that it induced apoptosis via mitochondrial pathways, evidenced by increased caspase-3 activity and PARP cleavage .

Research Findings Summary

Q & A

Q. What are the established synthetic routes for 1-Hydroxyanthrone, and how can their efficiency be systematically compared?

- Methodological Answer : To evaluate synthetic efficiency, conduct a comparative analysis of published protocols (e.g., Friedel-Crafts acylation vs. oxidation of anthrone derivatives). Key metrics include yield (quantified via gravimetry), purity (assessed by HPLC ), and reaction time. Reproduce methods from primary literature (e.g., Beilstein Journal of Organic Chemistry ), ensuring solvent choice and catalyst loading are explicitly documented. Cross-reference spectral data (IR, NMR) with existing databases to validate product identity .

Q. How can researchers verify the purity of this compound for baseline experimental reproducibility?

- Methodological Answer : Use a multi-technique approach:

- Chromatography : HPLC with UV detection (λ = 254 nm) to quantify impurities.

- Spectroscopy : Compare H NMR chemical shifts (e.g., δ 10.2 ppm for hydroxyl protons) against literature values .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) to confirm melting point consistency (±2°C deviation) .

Document all procedures in line with reproducibility guidelines, including equipment calibration and batch-specific metadata .

Advanced Research Questions

Q. What mechanistic insights explain the solvent-dependent tautomeric behavior of this compound?

- Methodological Answer : Employ computational chemistry (DFT calculations at the B3LYP/6-311+G(d,p) level) to model tautomeric equilibria. Validate experimentally using:

- Solvent Polarity Studies : UV-Vis spectroscopy in solvents like DMSO (polar aprotic) vs. toluene (nonpolar) to track λmax shifts.

- Kinetic Isotope Effects : Compare reaction rates in H2O vs. D2O to identify proton-transfer mechanisms .

Cross-correlate findings with crystallographic data (if available) to resolve structural ambiguities .

Q. How can contradictions in reported biological activity data for this compound derivatives be resolved?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines:

- Data Harmonization : Normalize bioassay results (e.g., IC50) across studies using standardized units.

- Meta-Analysis : Apply random-effects models to account for inter-study variability (e.g., cell line differences) .

- Experimental Replication : Redefine activity thresholds in controlled assays (e.g., fixed ATP levels in cytotoxicity tests) .

Address confounding factors like isomer purity or solvent artifacts .

Methodological Design & Analysis

Q. What strategies optimize the design of kinetic studies for this compound degradation under oxidative conditions?

- Methodological Answer :

- Experimental Design : Use a factorial approach (e.g., varying pH, O2 concentration, and temperature).

- Analytical Tools : Monitor degradation via LC-MS/MS for real-time product identification .

- Statistical Validation : Apply time-resolved ANOVA to distinguish rate-determining steps .

Ensure raw datasets (e.g., time-concentration curves) are archived as supplementary materials .

Q. How should researchers approach computational modeling of this compound’s electronic properties for reaction prediction?

- Methodological Answer :

- Parameter Selection : Use Gaussian software with solvent correction (SMD model) to compute HOMO-LUMO gaps and Fukui indices .

- Validation : Compare predicted reactivities (e.g., electrophilic sites) with experimental alkylation/oxidation outcomes .

- Open Data : Share input/output files on platforms like Zenodo for peer validation .

Data Management & Ethical Compliance

Q. What are best practices for curating and sharing spectral data of this compound to enhance reproducibility?

- Methodological Answer :

- Format Standards : Adhere to JCAMP-DX for NMR/IR data, ensuring peak assignments include integration values and multiplicity .

- Repositories : Deposit datasets in discipline-specific repositories (e.g., PubChem for chemical properties, Figshare for raw spectra) .

- Ethical Citation : Attribute prior datasets using digital object identifiers (DOIs) to avoid plagiarism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.